2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate
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Overview
Description
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate is a chemical compound with the molecular formula C13H10INO2. It is an ester derivative of pyridine and benzoic acid, characterized by the presence of an iodine atom at the 2-position of the pyridine ring and a methyl group at the 4-position of the benzenecarboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Coupling Reactions: Products are biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the coupling partners .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-pyridinyl benzoate
- 2-Iodo-3-pyridinyl 4-chlorobenzoate
- 2-Iodo-3-pyridinyl 4-nitrobenzoate
Uniqueness
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and functional group compatibility .
Properties
IUPAC Name |
(2-iodopyridin-3-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-9-4-6-10(7-5-9)13(16)17-11-3-2-8-15-12(11)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZMNFCHKYAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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